Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as ethyl, dimethylamino, fluoro, and methyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Functional Groups: The introduction of the dimethylamino, fluoro, and methyl groups can be achieved through various substitution reactions. For instance, the dimethylamino group can be introduced via nucleophilic substitution using dimethylamine, while the fluoro group can be introduced through electrophilic fluorination.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Dimethylamine, fluorine gas, and methyl iodide.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline compounds, and various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For instance, its antimicrobial activity may be due to its ability to intercalate into bacterial DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-(dimethylamino)benzoate: Similar in structure but lacks the quinoline core and fluoro group.
Quinoline N-oxide: Contains the quinoline core but differs in the functional groups attached.
Chloroquine: A well-known antimalarial drug with a quinoline core but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its antiproliferative properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Quinoline Derivatives
Quinoline derivatives, including this compound, are known for their diverse biological activities. They have been studied for their roles as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. The structural features of these compounds significantly influence their pharmacological profiles.
Antiproliferative Activity
Recent studies have focused on the antiproliferative activity of various quinoline derivatives against different cancer cell lines. The biological activity of this compound was evaluated through in vitro assays.
Case Studies
- Antiproliferative Assays :
- Cell Lines Tested : The compound was tested against several cancer cell lines, including H-460 (non-small-cell lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer).
- IC50 Values : The compound exhibited varying degrees of potency across these cell lines. For instance, some derivatives showed IC50 values as low as 0.03 μM against H-460 cells, indicating strong antiproliferative effects compared to positive controls like gefitinib .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | H-460 | 0.03 |
This compound | HT-29 | 0.55 |
This compound | HepG2 | 0.33 |
This compound | SGC-7901 | 1.24 |
- Mechanisms of Action :
- The antiproliferative effects are attributed to the compound's ability to inhibit specific cellular pathways involved in cancer cell growth and survival. The presence of a dimethylamino group at the C-4 position has been noted to enhance activity significantly, while other substitutions can lead to decreased potency due to steric hindrance .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity:
- Dimethylamino Group : This substituent contributes positively to the antiproliferative potency.
- Fluorine Substitution : The presence of fluorine at the C-5 position has been associated with improved bioactivity.
Research indicates that modifications to the quinoline scaffold can lead to significant changes in activity; for example, the introduction of electron-donating groups at specific positions enhances potency against various cancer types .
Properties
Molecular Formula |
C15H17FN2O2 |
---|---|
Molecular Weight |
276.31 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-5-fluoro-8-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C15H17FN2O2/c1-5-20-15(19)10-8-17-13-9(2)6-7-11(16)12(13)14(10)18(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
JIDTVVONLNRAGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)N(C)C |
Origin of Product |
United States |
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